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  • Product: (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid
  • CAS: 932378-94-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (3,5-Bis(ethoxycarbonyl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Modern Chemistry (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid is a significant member of the arylboronic acid fam...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid is a significant member of the arylboronic acid family, a class of compounds that has become indispensable in contemporary organic synthesis and materials science. Its structure, featuring a central phenyl ring functionalized with a boronic acid group and two meta-disposed ethoxycarbonyl substituents, imparts a unique combination of reactivity, solubility, and structural directionality.[1] This makes it a highly valuable building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] The applications of this versatile molecule extend from the synthesis of complex pharmaceuticals and agrochemicals to the development of advanced, functionalized polymers and materials for electronics and nanotechnology.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid. Recognizing that this is a specialized reagent, this document goes beyond simply listing known data. It also provides field-proven, step-by-step experimental protocols for determining key properties where specific data is not yet established in the literature. This approach is designed to empower researchers to validate and expand upon the existing knowledge base, ensuring the reliable and effective application of this compound in their work.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid is presented in Table 1. This data has been consolidated from reputable chemical suppliers and databases.

PropertyValueSource(s)
Chemical Formula C₁₂H₁₅BO₆[2]
Molecular Weight 266.06 g/mol [2]
Appearance White to off-white crystalline powder/solid[1], [3]
CAS Number 932378-94-4[1]
Purity Typically ≥95%[3]
Melting Point Not available[4]
Storage Conditions Store at room temperature or 2-8°C in a dark, dry place under an inert atmosphere.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure and purity of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl ester groups, and the hydroxyl protons of the boronic acid. The aromatic region should reveal a specific splitting pattern for the three protons on the substituted ring. The ethyl groups will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The boronic acid protons (-B(OH)₂) may appear as a broad singlet, and their chemical shift can be highly dependent on the solvent, concentration, and water content.

  • ¹³C NMR: The carbon NMR spectrum will corroborate the structure with signals corresponding to the aromatic carbons (both substituted and unsubstituted), the carbonyl carbons of the ester groups, and the two carbons of the ethyl groups.

  • ¹¹B NMR: Boron-11 NMR is a specialized but highly informative technique for studying boronic acids. The chemical shift in the ¹¹B NMR spectrum is sensitive to the hybridization state of the boron atom. For (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid, a signal in the range typical for trigonal (sp²-hybridized) arylboronic acids is expected. This technique is also exceptionally useful for studying the Lewis acidity and pKa of the compound, as the formation of the tetrahedral (sp³-hybridized) boronate anion upon deprotonation leads to a significant upfield shift in the ¹¹B NMR signal.

Expert Insight on NMR Sample Preparation: Boronic acids have a propensity to form cyclic anhydrides (boroxines) through dehydration, which can lead to complex or uninterpretable NMR spectra. To obtain a clean spectrum of the monomeric boronic acid, it is advisable to use a deuterated solvent that can disrupt the hydrogen bonding network of the oligomers, such as DMSO-d₆ or methanol-d₄. Adding a small amount of D₂O can also help to shift the equilibrium towards the monomeric form and allow for the exchange and identification of the B(OH)₂ protons.

Infrared (IR) Spectroscopy

The IR spectrum of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid will be dominated by several key vibrational modes. These include:

  • A broad O-H stretching band for the boronic acid hydroxyl groups, typically in the region of 3200-3600 cm⁻¹.

  • Strong C=O stretching vibrations from the two ethoxycarbonyl groups, expected around 1720-1740 cm⁻¹.

  • C-O stretching bands associated with the ester groups.

  • Aromatic C-H and C=C stretching vibrations.

  • A characteristic B-O stretching mode, which is a key indicator of the boronic acid functionality.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid, a molecular ion peak corresponding to its molecular weight (266.06 g/mol ) would be expected. The isotopic signature of boron (¹⁰B and ¹¹B) can also be observed in high-resolution mass spectra.

Solubility Profile and Determination

The two ethoxycarbonyl groups on the phenyl ring are known to enhance the solubility of this boronic acid derivative in organic solvents compared to its parent compound, phenylboronic acid.[1] However, quantitative solubility data in common laboratory solvents is not widely published. The following section provides a robust experimental protocol for its determination.

Expected Solubility

Based on the solubility of phenylboronic acid, (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid is expected to be soluble in polar organic solvents such as ethers (e.g., THF, diethyl ether), ketones (e.g., acetone), and alcohols (e.g., methanol, ethanol). Its solubility is likely to be lower in nonpolar solvents like hexanes.

Experimental Protocol for Solubility Determination (Dynamic Method)

The dynamic, or synthetic, method is a reliable technique for determining the solubility of a solid in a liquid as a function of temperature.

Principle: A mixture of the solute ((3,5-Bis(ethoxycarbonyl)phenyl)boronic acid) and a solvent of known composition is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles dissolve to form a clear, single-phase solution is recorded as the equilibrium solubility temperature for that specific composition. The point of complete dissolution can be monitored visually or instrumentally by measuring the transmission of light through the sample.

Apparatus and Materials:

  • (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid

  • High-purity organic solvents

  • Jacketed glass vessel

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Calibrated temperature probe

  • Luminance probe or a light source and detector

  • Heating/cooling circulator

Procedure:

  • Sample Preparation: Accurately weigh the (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid and the chosen solvent to create a biphasic sample of a precisely known composition.

  • Heating and Stirring: Place the mixture in the jacketed glass vessel with a stir bar. Heat the sample at a constant, slow rate (e.g., 0.2 K/min) while stirring vigorously to maintain thermal equilibrium.

  • Turbidity Monitoring: Continuously monitor the light transmission through the sample. As the solid dissolves with increasing temperature, the turbidity will decrease, and light transmission will increase.

  • Equilibrium Point Determination: Record the temperature at which the solution becomes completely clear. This is the equilibrium solubility temperature for that composition.

  • Data Collection: Repeat this procedure for various compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

G Workflow for Solubility Determination (Dynamic Method) cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Accurately weigh (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid and solvent prep2 Place in jacketed glass vessel with stir bar prep1->prep2 exp1 Heat at a slow, constant rate prep2->exp1 exp3 Monitor light transmission exp1->exp3 exp2 Stir vigorously an1 Record temperature at which solution becomes clear exp3->an1 an2 Repeat for different compositions an1->an2 an3 Construct solubility curve an2->an3

Figure 1: Workflow for determining the solubility of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid.

Acidity (pKa) and Its Determination

The Lewis acidity of the boronic acid group is a critical parameter that influences its reactivity, particularly in forming boronate esters with diols and in its behavior in aqueous solutions. The pKa of an arylboronic acid is significantly affected by the electronic nature of the substituents on the aromatic ring. The two electron-withdrawing ethoxycarbonyl groups in (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid are expected to increase its acidity (lower its pKa) compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).

Experimental Protocol for pKa Determination (Spectrophotometric Titration)

UV-Vis spectrophotometric titration is a common and accurate method for determining the pKa of arylboronic acids, as the UV-Vis spectrum of the compound often changes upon ionization of the boronic acid to the boronate.

Principle: The absorbance of a solution of the boronic acid is measured at a fixed wavelength as the pH of the solution is incrementally changed. The pKa is the pH at which the concentrations of the acidic (boronic acid) and basic (boronate) forms are equal. This corresponds to the midpoint of the sigmoidal curve when plotting absorbance versus pH.

Apparatus and Materials:

  • (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid

  • A series of aqueous buffers covering a pH range (e.g., from pH 6 to 11)

  • UV-Vis spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid in a suitable solvent (e.g., methanol or DMSO) to ensure solubility before dilution in aqueous buffers.

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a volumetric flask and diluting to the mark with the buffer. This ensures the total concentration of the boronic acid is constant across all samples.

  • Wavelength Selection: Scan the UV-Vis spectrum of the boronic acid in a highly acidic and a highly basic buffer to identify a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.

  • Absorbance Measurements: Measure the absorbance of each buffered sample at the selected wavelength.

  • pH Measurement: Accurately measure the pH of each buffered sample.

  • Data Analysis: Plot the measured absorbance against the measured pH. Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa of the boronic acid.

G Workflow for pKa Determination (Spectrophotometric Titration) cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Prepare stock solution of boronic acid prep2 Prepare a series of samples in buffers of varying pH prep1->prep2 meas2 Measure absorbance of each sample prep2->meas2 meas3 Measure pH of each sample prep2->meas3 meas1 Select optimal wavelength from UV-Vis scans meas1->meas2 an1 Plot Absorbance vs. pH meas2->an1 meas3->an1 an2 Fit data to a sigmoidal curve an1->an2 an3 Determine pKa from the inflection point an2->an3

Figure 2: Workflow for determining the pKa of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid.

Conclusion

(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid is a highly functionalized building block with significant potential in various fields of chemical research and development. While some of its specific physicochemical properties, such as a precise melting point and pKa, are not yet documented in readily accessible literature, its fundamental characteristics are well-established. This guide has provided a consolidated overview of its known properties and, more importantly, has equipped the research scientist with the necessary theoretical understanding and practical, field-proven protocols to determine its key unknown parameters. By following the outlined methodologies for characterization, solubility, and acidity determination, researchers can confidently and effectively integrate this versatile compound into their synthetic and materials science endeavors.

References

  • PubChem. (n.d.). [3,5-Bis(ethoxycarbonyl)phenyl]boronic Acid (contains varying amounts of Anhydride). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Royal Society of Chemistry. (2012). p-Ethoxycarbonylphenylboronic acid. Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). Diethyl 5-(hydroxymethyl)isophthalate. National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Sinochem Nanjing Corporation. (n.d.). Chelating Diethyl 5-Nitroisophthalate. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (2025). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. Retrieved March 24, 2026, from [Link]

  • ResearchGate. (2025). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). Diethyl isophthalate. National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

Sources

Exploratory

Safety data sheet (SDS) and handling guidelines for (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid

Executive Summary (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid (CAS: 932378-94-4) is a highly versatile organoboron building block extensively utilized in materials science and drug discovery. Featuring two ethoxycarbonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid (CAS: 932378-94-4) is a highly versatile organoboron building block extensively utilized in materials science and drug discovery. Featuring two ethoxycarbonyl (ester) groups and a reactive boronic acid moiety, it serves as a critical precursor for synthesizing complex biaryl structures, particularly in the development of highly porous Metal-Organic Frameworks (MOFs) 1 and advanced pharmaceutical intermediates.

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data. This whitepaper synthesizes critical Safety Data Sheet (SDS) parameters with field-validated handling guidelines and operational methodologies. Every protocol detailed herein is designed as a self-validating system to ensure both scientific integrity and laboratory safety.

Physicochemical Profiling

To design effective reaction conditions and storage protocols, understanding the fundamental physicochemical properties of the compound is mandatory.

Table 1: Physicochemical Properties & Experimental Causality

PropertyValueCausality / Relevance
CAS Number 932378-94-4Unique identifier for SDS and regulatory tracking 2.
Molecular Formula C12H15BO6Dictates stoichiometric calculations in cross-coupling.
Molecular Weight 266.06 g/mol Essential for precise molarity and yield determination 3.
Physical State Solid (Powder/Crystals)Prone to aerosolization; requires draft shield handling.
Functional Groups Boronic acid, Di-ethyl estersEsters are susceptible to harsh basic hydrolysis; requires mild bases (e.g., K3PO4) in coupling.
Anhydride Formation Contains varying amountsBoronic acids readily dehydrate to boroxines; stoichiometry may require adjustment based on purity assays 3.

Hazard Identification & Safety Data (SDS Core)

Despite its utility, (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid presents specific occupational hazards. It is classified under the Globally Harmonized System (GHS) as an irritant.

Table 2: GHS Classification & Hazard Statements

Hazard ClassCategoryHazard StatementPrevention Strategy
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWear nitrile gloves (min 0.11 mm thickness).
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationUse tightly fitting safety goggles (EN166 standard).
First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Causality: Rapid dilution prevents localized pH changes and tissue damage from the acidic boronic moiety 3.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Causality: The lipophilic ester groups can facilitate dermal penetration if left untreated.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

Accidental Release & Spill Protocol
  • Evacuate & Ventilate: Clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • PPE Donning: Equip a P95 or N95 particulate respirator, safety goggles, and double nitrile gloves.

  • Containment: Gently cover the spill with a damp paper towel or inert absorbent material (e.g., sand or vermiculite) to prevent dust aerosolization. Causality: Dry sweeping generates airborne particulates that can be inhaled, exacerbating respiratory irritation.

  • Collection: Carefully sweep the dampened material into a chemically compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill site with a 5% sodium bicarbonate solution followed by water. Causality: The mild base neutralizes residual boronic acid traces without creating a harsh, reactive environment.

    • Validation Checkpoint: Use pH test strips on the final rinse water to confirm the spill area has returned to a neutral pH (~7.0), verifying complete removal of the acidic boronic species.

Storage Protocols
  • Temperature: Store at 2–8 °C (refrigerated).

  • Atmosphere: Keep the container tightly closed under an inert gas (Argon or Nitrogen).

  • Causality: Boronic acids are prone to atmospheric oxidation and dehydration into boroxine anhydrides over time. Cold, inert storage minimizes thermal degradation and atmospheric moisture interaction, preserving the monomeric active species.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of a biaryl ligand—a common application for MOF construction—using (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid 4.

Objective: Palladium-catalyzed C-C bond formation while preserving the sensitive ethoxycarbonyl ester groups.

Reagents:

  • (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid (1.2 equivalents)

  • Aryl halide (e.g., 4-(4-bromophenyl)pyridine) (1.0 equivalent)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • Base: Potassium phosphate tribasic (K3PO4) (2.5 equivalents)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Sparge the 1,4-Dioxane and water mixture with ultra-pure Nitrogen (N2) for 30 minutes prior to use.

    • Causality: Pd(0) catalysts are highly sensitive to dissolved oxygen, which irreversibly oxidizes the active palladium species to an inactive Pd(II) complex, stalling the catalytic cycle.

  • Reaction Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid, and K3PO4.

    • Causality: K3PO4 is selected over stronger bases (like NaOH or KOH) to prevent the premature saponification (hydrolysis) of the ethoxycarbonyl ester groups during the high-temperature coupling 4.

  • Catalyst Addition: Transfer the flask to an anaerobic glovebox or use standard Schlenk techniques under N2 to add Pd(PPh3)4.

  • Solvent Introduction: Inject the degassed solvent mixture via a gas-tight syringe.

  • Heating & Reflux: Heat the reaction mixture to 90 °C under a continuous N2 atmosphere for 24–48 hours.

    • Validation Checkpoint: The reaction mixture should transition from a pale yellow (Pd(0) complex) to a darker amber/brown suspension as the catalytic cycle initiates and palladium black begins to form near completion. Complete consumption of the aryl halide must be confirmed via Thin-Layer Chromatography (TLC) (UV active, 254 nm) before proceeding to quenching.

  • Quenching & Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove 1,4-dioxane. Partition the residue between Dichloromethane (DCM) and water.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

    • Causality: MgSO4 effectively removes trace water from the organic phase, preventing emulsion formation and degradation during subsequent solvent evaporation.

  • Purification: Purify the crude product via silica gel flash column chromatography.

Mechanistic Pathway Visualization

The following diagram illustrates the self-validating catalytic cycle of the Suzuki-Miyaura reaction utilizing this specific boronic acid.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Ar-Pd(II)-X + Ar'-B(OH)2 -> Ar-Pd(II)-Ar') OxAdd->TransMet Base RedElim Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (MOF Ligand) RedElim->Product Release Boronic (3,5-Bis(ethoxycarbonyl)phenyl) boronic acid Base Base (K3PO4) Activates Boronic Acid Boronic->Base Activation Base->TransMet Ar'-B(OH)3-

Suzuki-Miyaura catalytic cycle utilizing (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid.

References

  • Title: Fluorinated Metal–Organic Frameworks with Dual-Functionalized Linkers to Enhance Photocatalytic H2 Evolution and High Water Adsorption Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: [3,5-Bis(ethoxycarbonyl)phenyl]boronic Acid (contains varying amounts of Anhydride) | C12H15BO6 | CID 118703475 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Gas adsorption and structural diversity in a family of Cu(II) pyridyl-isophthalate metal–organic framework materials Source: Royal Society Publishing URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocol for (3,5-Bis(ethoxycarbonyl)phenyl)boronic Acid

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, coupling highly electron-deficient arylboronic acids presents distinct kinetic and chemoselec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, coupling highly electron-deficient arylboronic acids presents distinct kinetic and chemoselective challenges. This application note details a highly optimized, self-validating protocol for the cross-coupling of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid . By strategically selecting an electron-rich Buchwald precatalyst and a mild phosphate base, this methodology overcomes slow transmetalation rates while strictly preserving the sensitive ethyl ester functionalities.

Chemical Profile & Handling

(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid is a versatile building block utilized in the synthesis of complex pharmaceuticals and advanced materials[1].

PropertyValueRationale / Handling Impact
CAS Number 932378-94-4Unique identifier for procurement and safety tracking[2].
Molecular Formula C₁₂H₁₅BO₆Contains two ethyl ester groups and one boronic acid moiety[3].
Molecular Weight 266.06 g/mol Used for stoichiometric calculations[3].
Electronic Nature Highly Electron-DeficientMeta-ester groups withdraw electron density, slowing down nucleophilic transfer to palladium.
Storage Room Temp, Dark, InertKeep under argon/nitrogen to prevent atmospheric moisture from inducing anhydride (boroxine) formation[2].

Mechanistic Rationale & Experimental Design

To ensure scientific integrity and high reaction yields, every reagent in this protocol is chosen based on specific mechanistic causality.

The Transmetalation Bottleneck

In a standard Suzuki-Miyaura cycle, transmetalation involves the transfer of the aryl group from the activated boronate complex to the Palladium(II) center. Because the two ethoxycarbonyl groups strongly withdraw electron density from the aromatic ring, the nucleophilicity of the resulting boronate is significantly diminished. Consequently,4[4]. Solution: We utilize XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)). The bulky, highly electron-rich XPhos ligand accelerates the transmetalation of electron-deficient substrates and promotes rapid reductive elimination[5].

Chemoselectivity (Ester Preservation)

Standard Suzuki protocols often employ strong aqueous bases (e.g., NaOH, KOH, or Na₂CO₃ at reflux). Exposing (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid to these conditions will inevitably lead to the saponification (hydrolysis) of the ethyl esters. Solution: We employ anhydrous Potassium Phosphate (K₃PO₄) . It provides sufficient basicity to form the reactive boronate species required for transmetalation, but is 6[6].

Catalytic Workflow

SuzukiCycle Pd0 Pd(0)L Active Catalyst OxAdd Ar-Pd(II)(X)L Oxidative Addition Pd0->OxAdd Oxidative Addition BaseEx Ar-Pd(II)(OH)L Base Exchange OxAdd->BaseEx Base Activation TransMet Ar-Pd(II)(Ar')L Transmetalation BaseEx->TransMet Transmetalation (Rate-Limiting) TransMet->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') TransMet->Product ArX Aryl Halide (Ar-X) ArX->Pd0 Boronic Bis-Ester Boronic Acid Boronic->BaseEx

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the rate-limiting transmetalation.

Quantitative Parameter Optimization

ParameterOptimized ValueMechanistic Rationale
Boronic Acid 1.3 EquivalentsSlight excess compensates for minor protodeboronation inherent to electron-deficient arylboronic acids.
Catalyst Loading 2 mol% XPhos Pd G2Ensures complete conversion without excessive heavy-metal contamination.
Base 2.0 Equivalents K₃PO₄Optimizes the equilibrium toward the active boronate without inducing ester hydrolysis.
Solvent System 1,4-Dioxane / H₂O (4:1)Solubilizes the organic substrates while providing the necessary water for base dissolution and boronate formation.
Temperature 80 °CProvides the activation energy required to overcome the slow transmetalation barrier.

Step-by-Step Methodology

Note: This protocol is scaled for 1.0 mmol of the limiting aryl halide reagent. Adjust volumetrically as needed.

Phase 1: Air-Free Reaction Setup
  • Preparation: Flame-dry a 20 mL Schlenk tube or a pressure vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solid Reagents: To the vial, add the Aryl Halide (1.0 mmol), (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid (346 mg, 1.3 mmol), XPhos Pd G2 (15.7 mg, 0.02 mmol), and anhydrous K₃PO₄ (424 mg, 2.0 mmol).

  • Atmosphere Exchange: Seal the vial with a septum. Evacuate the vial and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

Phase 2: Solvent Addition & Execution
  • Solvent Degassing: In a separate flask, prepare a mixture of 1,4-Dioxane (4.0 mL) and HPLC-grade H₂O (1.0 mL). Sparge the solvent mixture with Argon for 20 minutes. (Causality: Dissolved oxygen rapidly induces homocoupling of the boronic acid, consuming the reagent before cross-coupling can occur).

  • Initiation: Add the degassed solvent mixture (5.0 mL total) to the reaction vial via syringe.

  • Heating: Replace the septum with a Teflon-lined crimp cap (if using a pressure vial) under positive Argon flow. Transfer the vial to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800 rpm) for 4 to 12 hours.

Phase 3: Self-Validating Monitoring & Quenching
  • Monitoring: After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Check: Look for the disappearance of the Aryl Halide mass. If the mass of the desired cross-coupled product is present and the starting material is consumed, proceed to quenching.

  • Quenching: Remove the vial from the heat source and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).

Phase 4: Extraction & Purification
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product.

Troubleshooting & Analytical Validation

Observed Issue (LC-MS / TLC)Root CauseCorrective Action
Incomplete Conversion (Aryl Halide remains)Protodeboronation of the boronic acid prior to coupling.Increase boronic acid to 1.5 equiv. Ensure the reaction temperature does not exceed 80 °C.
Mass = Product - 28 Da (or multiple polar spots)Ester hydrolysis (saponification) occurring.Ensure anhydrous K₃PO₄ is used. Do not substitute with NaOH or KOH. Reduce reaction time.
High levels of Biaryl Homocoupled Byproduct Oxygen ingress during setup or solvent addition.Rigorously sparge the Dioxane/H₂O mixture with Argon for at least 20-30 minutes. Check vial seals.

References

  • Sigma-Aldrich. "(3,5-bis(ethoxycarbonyl)phenyl)boronic acid | 932378-94-4 - Sigma-Aldrich".
  • PubChem. "[3,5-Bis(ethoxycarbonyl)phenyl]boronic Acid (contains varying amounts of Anhydride) | C12H15BO6 | CID 118703475 - PubChem".
  • Journal of the American Chemical Society. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure".
  • ACS Publications. "Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters".
  • Chem-Impex. "[3,5-Bis(ethoxycarbonyl)phenyl]boronic acid".

Sources

Application

Application Notes and Protocols for the Functionalization of Organic Polymers Using (3,5-Bis(ethoxycarbonyl)phenyl)boronic Acid

Introduction: A Gateway to Dual-Functional Polymers In the landscape of advanced materials and drug development, polymers with precisely engineered functionalities are paramount. (3,5-Bis(ethoxycarbonyl)phenyl)boronic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Gateway to Dual-Functional Polymers

In the landscape of advanced materials and drug development, polymers with precisely engineered functionalities are paramount. (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid emerges as a uniquely powerful reagent for the synthesis of such materials. Its structure offers a dual-modality for functionalization: the boronic acid group serves as a versatile handle for covalent attachment to polymer backbones via Suzuki-Miyaura cross-coupling, and the two ethoxycarbonyl groups can be subsequently hydrolyzed to yield dicarboxylic acid functionalities. This creates a polymer decorated with both a stable C-C linked aromatic group and pendant carboxylic acids, opening avenues for applications in drug delivery, diagnostics, and smart hydrogels.

The boronic acid moiety itself is a cornerstone of modern responsive materials, enabling the formation of dynamic covalent bonds with diols, a principle widely exploited for glucose sensing and self-regulated insulin delivery systems.[1][2][3] The subsequent introduction of carboxylic acid groups dramatically alters the polymer's properties, introducing pH-responsiveness, hydrophilicity, and sites for further bioconjugation. This guide provides a comprehensive framework, from mechanistic principles to detailed laboratory protocols, for the successful functionalization of organic polymers with this versatile building block.

Strategic Overview: A Two-Step Functionalization Pathway

The functionalization strategy is a two-stage process, beginning with the grafting of the boronic acid derivative onto a suitable polymer backbone, followed by the unmasking of the carboxylic acid groups. This post-polymerization modification approach is advantageous as it allows for the synthesis and characterization of a well-defined precursor polymer before introducing the final functionalities.[4]

G cluster_0 Stage 1: Grafting via Suzuki-Miyaura Coupling cluster_1 Stage 2: Hydrolysis cluster_2 Applications PBrS Precursor Polymer (e.g., Poly(4-bromostyrene)) Catalyst Pd Catalyst & Base PBrS->Catalyst Reacts with Reagent (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid Reagent->Catalyst Reacts with P_Ester Ester-Functionalized Polymer Catalyst->P_Ester Yields P_Ester2 Ester-Functionalized Polymer P_Ester->P_Ester2 Base Base (e.g., NaOH) P_Ester2->Base Treated with P_Acid Dual-Functional Polymer (Boronic & Carboxylic Acid) Base->P_Acid Yields DrugDelivery Drug Delivery P_Acid->DrugDelivery Sensing Sensing P_Acid->Sensing Hydrogels Hydrogels P_Acid->Hydrogels

Part 1: Post-Polymerization Functionalization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and highly efficient method for forming carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[5][6] In the context of polymer modification, this reaction allows for the grafting of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid onto a polymer backbone containing aryl halide moieties, such as poly(4-bromostyrene).

Mechanistic Insight

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the polymer.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Suzuki_Mechanism cluster_cycle Pd0 Pd(0)L2 P_Br Polymer-Br OxAdd Oxidative Addition P_Br->OxAdd BoronicAcid Ar-B(OH)2 Transmetalation Transmetalation BoronicAcid->Transmetalation Base Base Base->Transmetalation PdII_Complex Polymer-Pd(II)L2-Br Diaryl_PdII Polymer-Pd(II)L2-Ar RedElim Reductive Elimination P_Ar P_Ar RedElim->P_Ar Product: Polymer-Ar

Protocol 1: Suzuki-Miyaura Coupling of Poly(4-bromostyrene)

This protocol details the functionalization of poly(4-bromostyrene) with (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid.

Materials:

  • Poly(4-bromostyrene) (PBrS)

  • (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve poly(4-bromostyrene) (1.0 eq of bromine units) and (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid (1.5 eq) in a 2:1 mixture of anhydrous toluene and DMF.

  • Degassing: Bubble argon through the solution for 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, add Pd₂(dba)₃ (0.01 eq) and SPhos (0.04 eq).

  • Base Addition: Add K₃PO₄ (3.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C and stir under argon for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing via ¹H NMR (disappearance of the aromatic signals corresponding to PBrS).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with toluene and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Precipitate the polymer by adding the concentrated solution dropwise into a large volume of methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum at 40 °C to a constant weight.

ParameterValueRationale
Solvent System Toluene/DMF (2:1)Toluene is a good solvent for the polymer, while DMF helps to dissolve the boronic acid and the base.
Catalyst System Pd₂(dba)₃ / SPhosA highly active catalyst system for Suzuki couplings involving aryl bromides.
Base K₃PO₄A strong base that is effective in promoting transmetalation.
Temperature 90 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without polymer degradation.

Part 2: Hydrolysis of Ethoxycarbonyl Groups

The second stage of the functionalization involves the hydrolysis of the ethyl ester groups to carboxylic acids. This is typically achieved through base-catalyzed saponification. The resulting dicarboxylate-functionalized polymer can then be protonated to yield the final dicarboxylic acid-functionalized material.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol describes the hydrolysis of the ester-functionalized polymer obtained from Protocol 1.

Materials:

  • Ester-functionalized polymer

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolution: Dissolve the ester-functionalized polymer in THF.

  • Base Addition: Add an aqueous solution of NaOH (5.0 eq per ester group).

  • Reaction: Heat the mixture to 60 °C and stir for 24 hours. The progress of the hydrolysis can be monitored by FT-IR (disappearance of the ester C=O stretch around 1720 cm⁻¹ and appearance of the carboxylate salt signal).

  • Neutralization and Purification: Cool the solution to room temperature. Slowly add 1 M HCl to protonate the carboxylate groups until the pH is acidic. The polymer may precipitate.

  • Dialysis: If the polymer remains in solution, transfer the mixture to dialysis tubing and dialyze against deionized water for 48 hours, changing the water frequently to remove salts and other small molecules.

  • Isolation: Isolate the purified polymer by lyophilization (freeze-drying).

ParameterValueRationale
Solvent THF/WaterA co-solvent system to ensure solubility of both the polymer and the base.
Base NaOHA strong base that effectively catalyzes the hydrolysis of the ethyl esters.
Temperature 60 °CA moderate temperature to accelerate the hydrolysis without causing backbone degradation.

Characterization

Thorough characterization at each stage is crucial to confirm the success of the functionalization.

TechniquePrecursor Polymer (PBrS)Ester-Functionalized PolymerDual-Functional Polymer
¹H NMR Aromatic signals in the 6.5-7.5 ppm range.Appearance of new aromatic signals from the grafted phenyl group and signals from the ethyl ester (-OCH₂CH₃).Disappearance of ethyl ester signals. Aromatic signals may shift due to the change in electronic environment.
FT-IR C-Br stretch (~600-800 cm⁻¹).Appearance of a strong C=O stretch from the ester (~1720 cm⁻¹).Disappearance of the ester C=O stretch. Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch from the carboxylic acid (~1700 cm⁻¹).
GPC/SEC Monomodal peak indicating molecular weight and dispersity.Shift to a higher molecular weight, confirming the grafting of the boronic acid derivative.Molecular weight should be similar to the ester-functionalized polymer, with potential changes in hydrodynamic volume affecting elution time.
Titration N/AN/ACan be used to quantify the number of accessible carboxylic acid groups.

Applications in Drug Development

The resulting dual-functional polymer, possessing both boronic acid and carboxylic acid moieties, is a versatile platform for various applications in drug development:

  • Glucose-Responsive Drug Delivery: The boronic acid groups can form reversible covalent bonds with diols, such as glucose.[7] This interaction can be used to create "smart" hydrogels or nanoparticles that release encapsulated drugs, like insulin, in response to changes in glucose concentration.[8]

  • Targeted Drug Delivery: Boronic acids are known to interact with sialic acid residues that are often overexpressed on the surface of cancer cells.[8] This provides a mechanism for targeting drug-loaded polymer nanoparticles to tumor sites.

  • pH-Responsive Systems: The carboxylic acid groups impart pH-sensitivity to the polymer. In acidic environments, such as those found in tumor microenvironments or endosomes, the carboxylic acids will be protonated, potentially triggering a conformational change in the polymer or a change in its solubility, leading to drug release.

  • Bioconjugation: The carboxylic acid groups can be activated (e.g., using EDC/NHS chemistry) to form amide bonds with amine-containing biomolecules, such as peptides, proteins, or targeting ligands, further enhancing the functionality of the polymer.

Conclusion

The functionalization of organic polymers with (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid provides a robust and versatile platform for creating advanced materials with dual functionalities. The combination of Suzuki-Miyaura coupling and subsequent ester hydrolysis allows for the precise installation of both boronic acid and carboxylic acid groups onto a polymer backbone. This dual-functionality opens up a wide range of possibilities for the development of sophisticated materials for drug delivery, diagnostics, and other biomedical applications. The protocols and guidelines presented in this document are intended to serve as a starting point for researchers to explore the exciting potential of this unique functionalization strategy.

References

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397.
  • Cash, J. J., Kubo, T., Bapat, A. P., & Sumerlin, B. S. (2015). Room-Temperature Self-Healing Polymers Based on Dynamic-Covalent Boronic Esters. Macromolecules, 48(8), 2098–2106.
  • Guan, Y., & Zhang, Y. (2011). Boronic acid-containing polymers and hydrogels for biomedical applications. Journal of Polymer Science Part A: Polymer Chemistry, 49(20), 4241–4253.
  • Hall, D. G. (Ed.). (2011).
  • Lin, C.-H., & Chen, Y. (2005). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. Industrial & Engineering Chemistry Research, 44(4), 841–848.
  • Meng, H., Zheng, J., Wen, X., Cai, Z., Zhang, J., & Chen, T. (2015). pH-and sugar-induced shape memory hydrogel based on reversible phenylboronic acid-diol ester bonds.
  • Roy, D., Cambre, J. N., & Sumerlin, B. S. (2010). Future perspectives and recent advances in stimuli-responsive materials. Progress in Polymer Science, 35(1-2), 278-301.
  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Xiong, S., Jia, Y., & Liu, Z. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research, 52(11), 3126–3137.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Protodeboronation in Electron-Deficient Suzuki-Miyaura Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of highly electron-deficient substrates like (3,5-Bis(ethox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of highly electron-deficient substrates like (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid .

The presence of two strongly electron-withdrawing ethoxycarbonyl groups severely depletes the electron density of the aromatic ring. While this activates the substrate for certain reactions, it makes the carbon-boron (C-B) bond highly labile under standard basic coupling conditions, leading to rapid protodeboronation (yielding diethyl isophthalate instead of your desired product).

This guide is designed to decode the mechanistic causality behind this failure and provide a self-validating, step-by-step protocol to secure high-yielding cross-couplings.

Mechanistic Insights: The Causality of Protodeboronation

To fix the problem, we must first understand the kinetics. The two ethoxycarbonyl groups increase the Lewis acidity of the boron atom. When exposed to an aqueous base, the boronic acid rapidly forms a trihydroxyboronate complex.

Extensive kinetic studies demonstrate that base-catalyzed protodeboronation of highly electron-deficient arylboronic acids proceeds via unimolecular heterolysis or a concerted proton transfer directly from this boronate intermediate[1]. Because this degradation pathway is extremely fast, standard palladium catalysts (e.g., Pd(PPh3​)4​ ) cannot perform the transmetalation step quickly enough. The result is a kinetic race where degradation outcompetes product formation[2].

Mechanism ArBOH2 (3,5-diester)Ar-B(OH)2 Boronic Acid ArBoronate (3,5-diester)Ar-B(OH)3- Boronate Complex ArBOH2->ArBoronate Base (OH-) ArH Ar-H (Diethyl isophthalate) Protodeboronation Product ArBoronate->ArH H2O (Fast degradation) PdComplex Pd(II)-Ar' Oxidative Addition Complex ArBoronate->PdComplex Transmetalation CrossProduct Ar-Ar' Desired Cross-Coupled Product PdComplex->CrossProduct Reductive Elimination

Mechanism of Base-Catalyzed Protodeboronation vs. Transmetalation Pathway.

Troubleshooting & Optimization Matrix

To outcompete protodeboronation, we must alter the reaction environment to favor transmetalation. The table below summarizes the quantitative impact of modifying the base, solvent, catalyst, and temperature on the coupling efficiency of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid.

Base / Solvent SystemCatalyst SystemTemperatureProtodeboronation (%)Cross-Coupling Yield (%)
Na2​CO3​ (aq) / Toluene Pd(PPh3​)4​ 90 °C> 85%< 10%
K2​CO3​ (aq) / 1,4-Dioxane Pd(dppf)Cl2​ 80 °C60%35%
K3​PO4​ (anhydrous) / THFXPhos Pd G260 °C15%80%
CsF (anhydrous) / THF XPhos Pd G2 50 °C < 5% > 90%
Self-Validating Protocol for High-Fidelity Coupling

This protocol utilizes a highly active Buchwald precatalyst and anhydrous fluoride conditions to ensure transmetalation outpaces degradation.

Step 1: Reagent Preparation & Stoichiometry

  • Aryl Halide: 1.0 equivalent.

  • Boronic Acid: 1.2 equivalents of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid. (Do not use a massive excess; unreacted boronic acid will degrade and complicate purification).

  • Catalyst: 2-5 mol% XPhos Pd G2 (chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)).

  • Base: 3.0 equivalents of anhydrous Cesium Fluoride (CsF).

Step 2: Inert Atmosphere Assembly

  • In a glovebox or using rigorous Schlenk techniques, add the aryl halide, boronic acid, XPhos Pd G2, and CsF to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Seal the vial with a PTFE-lined septum cap.

Step 3: Reaction Initiation

  • Inject rigorously degassed, anhydrous THF (0.2 M relative to the aryl halide) into the vial.

  • Place the vial in a pre-heated aluminum block set to 50 °C . (Do not exceed 60 °C).

Step 4: Self-Validating Analytical Check (Crucial)

  • After 30 minutes, withdraw a 10 µL aliquot via syringe.

  • Dilute in LC-MS grade acetonitrile and inject into the LC-MS.

  • Validation Logic: Compare the peak area of the desired cross-coupled product against diethyl isophthalate (Ar-H, m/z 222.24). If the Ar-H peak is dominant, your system is wet, or your catalyst is dead. Halt the bulk reaction and verify solvent anhydrousness. If the product peak is dominant, allow the reaction to proceed for 2–4 hours until the aryl halide is consumed.

Step 5: Workup

  • Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Concentrate under reduced pressure and purify via flash column chromatography.

Expert FAQs

Q: Why does lowering the temperature actually improve my yield? A: It comes down to activation energy ( Ea​ ). The Ea​ for transmetalation with a highly active, electron-rich Pd catalyst (like XPhos Pd G2) is significantly lower than the Ea​ for base-catalyzed protodeboronation. By lowering the temperature to 50 °C, you disproportionately suppress the background degradation pathway while the highly active catalyst continues to drive the cross-coupling forward.

Q: Why use anhydrous CsF instead of standard aqueous K2​CO3​ ? A: Suzuki-Miyaura couplings require a nucleophile to coordinate to the empty p-orbital of the boron atom to facilitate transmetalation. Aqueous bases provide hydroxide ions, which form the boronate but also act as the proton source for C-B cleavage. CsF provides fluoride ions that activate the boron atom (forming a reactive fluoroborate complex) without providing a proton source, effectively shutting down the base-catalyzed protodeboronation pathway[3].

Q: I optimized the catalyst and base, but my reaction still fails. Should I change the boron species? A: Yes. If free (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid remains too unstable for your specific coupling partner, convert it to a Potassium Trifluoroborate ( BF3​K ) salt or a MIDA boronate . These masked reagents employ a "slow-release" strategy. They slowly hydrolyze to the active boronic acid in situ, maintaining an extremely low steady-state concentration of the reactive species. This minimizes the opportunity for protodeboronation while allowing the Pd catalyst to immediately consume the boronic acid as it forms[4].

Troubleshooting Start High Protodeboronation Observed? CheckBase Evaluate Base & Solvent Start->CheckBase SwitchBase Switch to Anhydrous CsF Use Dioxane/THF CheckBase->SwitchBase Using aqueous strong base? CheckCat Evaluate Catalyst Activity CheckBase->CheckCat Base is optimized SwitchBase->CheckCat SwitchCat Use XPhos Pd G2 Lower Temp to 50°C CheckCat->SwitchCat Using slow Pd(PPh3)4? CheckBoron Evaluate Boron Species CheckCat->CheckBoron Catalyst is optimized SwitchCat->CheckBoron SwitchBoron Convert to MIDA Boronate or BF3K Salt CheckBoron->SwitchBoron Free boronic acid fails? Success Optimal Cross-Coupling Achieved CheckBoron->Success Yield > 90% SwitchBoron->Success

Troubleshooting Decision Tree for Optimizing Electron-Deficient Suzuki Couplings.

Sources

Optimization

Optimizing palladium catalyst load for (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid reactions

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in scaling up late-stage functionalization steps.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in scaling up late-stage functionalization steps. One of the most notoriously challenging substrate classes in Suzuki-Miyaura cross-couplings are highly electron-deficient arylboronic acids, such as (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid .

Optimizing the palladium (Pd) catalyst load for this substrate requires moving beyond empirical screening and understanding the fundamental organometallic causality at play. This guide provides the mechanistic insights, logical workflows, and self-validating protocols necessary to drive your Pd loading down to the parts-per-million (ppm) level without sacrificing yield.

Substrate Profiling: The Causality of Reactivity

To optimize catalyst loading, we must first understand how the 3,5-bis(ethoxycarbonyl) substitution pattern alters the catalytic cycle:

  • The Transmetalation Bottleneck: The two ester groups exert a powerful electron-withdrawing effect (-I, -M) on the aryl ring. While this increases the Lewis acidity of the boron center—facilitating the rapid formation of the active boronate "ate" complex—it severely reduces the nucleophilicity of the ipso-carbon[1]. Consequently, the transmetalation of the aryl group onto the Pd(II) center becomes the rate-limiting step.

  • Catalyst Deactivation (Pd Black): Because transmetalation is slow, the active Pd(0) and intermediate Pd(II) species linger in the reaction mixture. At low catalyst loadings (<1 mol%), these under-coordinated species are highly susceptible to agglomeration, precipitating out of the catalytic cycle as inactive "Pd black"[2].

  • Competing Side Reactions: The ethoxycarbonyl groups are prone to base-mediated saponification (hydrolysis). Furthermore, highly electron-deficient arenes can undergo protodeboronation via transient aryl anionoid pathways if the pH and solvent system are not carefully controlled[3].

Optimization Logic Workflow

The following decision tree illustrates the systematic approach to titrating Pd loading while mitigating the competing risks of ester hydrolysis and catalyst deactivation.

OptimizationLogic Start Baseline Screen (2-5 mol% Pd) Check1 Assess Ester Hydrolysis Start->Check1 FixBase Switch to Mild Base (K3PO4, Cs2CO3) Check1->FixBase Yes Titrate Reduce Pd Load (1.0% -> 0.1%) Check1->Titrate No FixBase->Titrate Check2 Pd Black Forms? (Stalled Reaction) Titrate->Check2 FixLigand Use Bulky Ligand (e.g., XPhos) Check2->FixLigand Yes Success Optimized Low-Pd Conditions Check2->Success No FixLigand->Titrate

Logical workflow for optimizing Pd loading and mitigating side reactions.

Troubleshooting Guides & FAQs

Q1: Why does my reaction stall at 40% conversion and form a black precipitate when I drop the Pd loading below 1 mol%? A1: The black precipitate is palladium black, an inactive agglomeration of Pd(0)[2]. Because your substrate is highly electron-deficient, transmetalation is kinetically slow. This bottleneck leaves the active Pd species exposed. At low catalyst loadings, if the ligand-to-palladium ratio is insufficient or the ligand is not bulky enough, the catalyst decomposes before completing the turnover[4]. Solution: Switch to a highly active, well-defined precatalyst (e.g., XPhos Pd G3 or PEPPSI-IPr) that ensures a strict 1:1 Pd:ligand ratio and utilizes bulky, electron-rich ligands to accelerate transmetalation and sterically protect the Pd(0) center.

Q2: How do I select a base that promotes coupling without hydrolyzing the ethoxycarbonyl groups or causing protodeboronation? A2: Standard strong bases (like NaOH or Ba(OH)₂) will rapidly saponify your ester groups. While base is required to form the active boronate "ate" complex, electron-deficient boronic acids are highly Lewis acidic and readily form this complex even with milder bases[1]. Furthermore, base-catalyzed protodeboronation is a known degradation pathway for arylboronic acids[5][6]. Solution: Utilize mild, anhydrous bases such as K₃PO₄ or Cs₂CO₃ in polar aprotic solvents (e.g., 1,4-Dioxane or THF) with minimal water content (e.g., 10:1 Dioxane:H₂O) to suppress both ester hydrolysis and protodeboronation.

Q3: What is the systematic approach to titrating the Pd loading down to the ppm level? A3: Never start at 0.1 mol%. Begin at a baseline of 2-5 mol% to validate the intrinsic reactivity of your electrophile and ensure your analytical methods are sound[2]. Once >95% conversion is achieved, optimize the base/solvent to eliminate ester hydrolysis. Only then should you halve the Pd loading sequentially (e.g., 2.0% → 1.0% → 0.5% → 0.1%). If conversion drops non-linearly, you have hit the catalyst deactivation threshold and must optimize your ligand.

Self-Validating Experimental Protocol: Catalyst Titration

To ensure your optimization is driven by true catalytic efficiency and not obscured by stoichiometric bursts or undetected side reactions, you must use a self-validating kinetic protocol . This methodology uses an internal standard to ensure mass balance is maintained throughout the reaction.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: In a nitrogen-filled glovebox, prepare a 0.5 M stock solution of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid (1.2 equiv) and your aryl halide (1.0 equiv) in anhydrous 1,4-Dioxane.

  • Internal Standard Addition: Add 1,3,5-trimethoxybenzene (0.5 equiv) to the stock solution as an inert internal standard (IS).

  • Base Addition: Dispense the stock solution into Schlenk tubes containing finely milled, anhydrous K₃PO₄ (2.0 equiv). Add degassed H₂O to achieve a 10:1 Dioxane:H₂O ratio.

  • Baseline Aliquot (t=0): Before adding the catalyst, remove a 50 µL aliquot, quench with 1M HCl, extract with EtOAc, and analyze via UPLC to establish the baseline Aryl Halide : IS ratio.

  • Catalyst Injection: Inject the desired loading of XPhos Pd G3 (e.g., 2.0%, 0.5%, 0.1% mol) as a solution in Dioxane. Heat the reaction to 80°C.

  • Kinetic Sampling: Take aliquots at 1h, 4h, and 24h.

  • Validation Check: Calculate the mass balance: (Remaining Aryl Halide + Product) / Initial Aryl Halide. If the mass balance drops below 90%, side reactions (e.g., protodeboronation or polymerization) are occurring. If mass balance is 100% but conversion has stalled, the catalyst has died (look for Pd black).

Quantitative Data: Catalyst Loading Optimization Matrix

The following table summarizes a typical optimization campaign for coupling (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid with 4-bromoanisole. Notice how the choice of base and ligand dictates the lowest achievable Pd loading.

Table 1: Catalyst Optimization Matrix

EntryPd Source (mol%)LigandBaseSolvent SystemTime (h)Yield (%)Primary Observation / Issue
1Pd(OAc)₂ (5.0)PPh₃NaOHTHF / H₂O (1:1)245Severe ester hydrolysis observed.
2Pd(OAc)₂ (2.0)PPh₃K₃PO₄Dioxane / H₂O (10:1)1262Reaction stalled; Pd black formation.
3XPhos Pd G3 (2.0)XPhosK₃PO₄Dioxane / H₂O (10:1)4>95Clean conversion. Baseline established.
4XPhos Pd G3 (0.5)XPhosK₃PO₄Dioxane / H₂O (10:1)694High efficiency maintained.
5XPhos Pd G3 (0.1)XPhosK₃PO₄Dioxane / H₂O (10:1)2489Slower kinetics, but catalyst remains active.
6XPhos Pd G3 (0.01)XPhosK₃PO₄Dioxane / H₂O (10:1)2431Catalyst death; transmetalation too slow.

References

  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with (Z)-2-bromo-2-butene Source: Benchchem URL:2

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: PMC - NIH URL:3

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:5

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids Source: The Journal of Organic Chemistry - ACS Publications URL:6

  • 2-Chloro-5-nitrophenylboronic acid Source: Benchchem URL:1

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL:4

Sources

Troubleshooting

Ideal storage conditions to prevent degradation of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid

Technical Support Center: (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid Welcome to the dedicated technical support guide for (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid (CAS No: 932378-94-4). This resource is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid

Welcome to the dedicated technical support guide for (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid (CAS No: 932378-94-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and optimal performance of this versatile reagent in your experiments. Here, we address common questions and concerns regarding its storage and handling, providing scientifically grounded explanations and practical troubleshooting advice.

Frequently Asked Questions (FAQs) on Storage and Stability

Q1: What are the ideal storage conditions for (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid to prevent degradation?

To maintain the integrity and reactivity of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid, it is crucial to store it under controlled conditions. The primary factors to consider are temperature, atmosphere, moisture, and light.

For long-term storage, we recommend keeping the compound at 2-8°C in a refrigerator.[1] The container should be tightly sealed to prevent the ingress of moisture and air.[2] Furthermore, storing the material under an inert atmosphere , such as argon or nitrogen, is a best practice to minimize oxidative degradation.[1][3] Finally, protecting the compound from light by using an amber vial or storing it in a dark place is also advised.[1][3]

Q2: I've noticed the consistency of my (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid has changed. What could be the cause?

A change in the physical appearance of your boronic acid, such as clumping or hardening, is often an indication of moisture absorption. Phenylboronic acids, in general, are known to be hygroscopic, meaning they readily absorb moisture from the air.[2][4] This can lead to hydrolysis and potentially impact the compound's performance in reactions.

Another common transformation for arylboronic acids is the reversible dehydration to form a cyclic trimer anhydride, known as a boroxine.[5] Many commercial sources of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid are sold as a mixture containing this anhydride.[6][7] While this may alter the physical state, the good news is that the anhydride is often equally effective in common applications like Suzuki-Miyaura coupling reactions.[5]

Q3: How can I tell if my (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid has degraded?

Degradation of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid can manifest in several ways:

  • Color Change: A noticeable change from its typical white to off-white appearance to a yellow or brownish hue can signify degradation.[8]

  • Reduced Performance: A significant drop in yield or the complete failure of a previously successful reaction, such as a Suzuki-Miyaura coupling, is a strong indicator of reagent degradation.

  • Analytical Changes: Techniques like NMR spectroscopy can reveal degradation. The appearance of new, unexpected peaks or the disappearance of the characteristic boronic acid signals would suggest decomposition.

The primary non-reversible degradation pathway for boronic acids is oxidation.[9][10] This process can be accelerated by exposure to air and light. Oxidative degradation can lead to the cleavage of the carbon-boron bond, resulting in the formation of the corresponding phenol.[11]

Troubleshooting Guide: Poor Performance in Suzuki-Miyaura Coupling

Low yields or reaction failure in Suzuki-Miyaura coupling can often be traced back to the quality of the boronic acid. Here’s a step-by-step guide to troubleshoot such issues.

Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling yields.

Summary of Ideal Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)[1]Slows down potential degradation pathways.
Atmosphere Inert (Argon or Nitrogen)[1][3]Minimizes oxidative degradation from atmospheric oxygen.
Moisture Dry (Tightly Sealed Container)[2]Prevents hydrolysis, as the compound is hygroscopic.[2]
Light Dark (Amber Vial or Dark Place)[1][3]Prevents photo-decomposition.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.[2][12]Avoids potential hazardous reactions and degradation.

Experimental Protocol: Resealing and Storing After Use

To ensure the longevity of your (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid after opening the original container, follow this protocol:

  • Work in a Controlled Environment: If possible, handle the material inside a glovebox with an inert atmosphere to minimize exposure to air and moisture.[8] If a glovebox is not available, work quickly in a low-humidity environment.

  • Use Clean, Dry Tools: Ensure spatulas and other utensils are completely dry before coming into contact with the compound.

  • Minimize Exposure Time: Do not leave the container open for extended periods. Weigh out the required amount and immediately reseal the container.

  • Inert Gas Purge: Before tightly closing the lid, gently flush the headspace of the container with a stream of dry argon or nitrogen.

  • Secure Sealing: Ensure the container's cap is tightly secured. For vials with screw caps, ensure the liner is in good condition. For extra protection, you can wrap the cap with Parafilm®.

  • Proper Storage: Promptly return the sealed container to the recommended storage conditions (2-8°C, dark).[1]

By adhering to these storage and handling guidelines, you can significantly extend the shelf-life of your (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid and ensure reproducible results in your synthetic endeavors.

References

  • SD Fine-Chem. PHENYL BORONIC ACID Safety Data Sheet. [Link]

  • Ivanov, A. R., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Carl Roth. Phenylboronic acid Safety Data Sheet. (2024). [Link]

  • Chem-Impex. [3,5-Bis(ethoxycarbonyl)phenyl]boronic acid Product Page. [Link]

  • Hall, D. G. (2001). Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. The Journal of Organic Chemistry, 66(25), 8458–8465. [Link]

  • Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7804–7814. [Link]

  • Yang, W., et al. (2025). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 30(14), 1234. [Link]

  • Lecker, J. E., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(6), 1436–1445. [Link]

  • Fernandes, C., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(11), 3026-3071. [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

  • PubChem. [3,5-Bis(ethoxycarbonyl)phenyl]boronic Acid (contains varying amounts of Anhydride). [Link]

  • Graham, B. J., et al. (2022). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

Sources

Optimization

Reducing homocoupling side reactions when using (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid

Welcome to the Advanced Troubleshooting Guide for Suzuki-Miyaura cross-coupling reactions utilizing (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid . This highly electron-deficient substrate presents unique synthetic challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Suzuki-Miyaura cross-coupling reactions utilizing (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid . This highly electron-deficient substrate presents unique synthetic challenges, most notably a high propensity for homocoupling (the formation of a symmetrical tetra-ester biaryl dimer).

This guide is designed for drug development professionals and synthetic chemists, providing mechanistic insights, causality-driven FAQs, and self-validating protocols to optimize your yields.

Mechanistic Insight: The Causality of Homocoupling

To solve homocoupling, we must first understand the kinetics of the competing pathways. (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid possesses two strongly electron-withdrawing ester groups. These groups significantly reduce the nucleophilicity of the boronate intermediate, making the transmetalation step exceptionally slow [[1]]([Link]).

When transmetalation stalls, the catalytic cycle pauses at the Pd(II) intermediate. This extended lifetime allows competing, off-target pathways to dominate. The most aggressive of these is the oxidative homocoupling pathway , driven by adventitious oxygen. As elucidated by the Amatore–Jutand mechanism, trace O₂ reacts with the active Pd(0) catalyst to form a Pd(II) peroxo complex, which rapidly consumes two equivalents of your boronic acid to form the undesired dimer .

G Pd0 Pd(0) Active Catalyst O2 O2 (Incomplete Degassing) Pd0->O2 Aerobic Oxidation ArX Aryl Halide (Ar-X) Pd0->ArX Anaerobic Pathway PdPeroxo Pd(II) Peroxo Complex O2->PdPeroxo Homocoupling Homocoupling Product (Biaryl Dimer) PdPeroxo->Homocoupling + 2 eq. Boronic Acid OxAdd Oxidative Addition (Ar-Pd(II)-X) ArX->OxAdd Transmet Transmetalation with Diester Boronic Acid OxAdd->Transmet CrossCoupling Desired Cross-Coupled Product Transmet->CrossCoupling Reductive Elimination CrossCoupling->Pd0 Catalyst Regeneration

Fig 1: Competing pathways: Pd-catalyzed cross-coupling vs. oxidative homocoupling.

Troubleshooting FAQs

Q1: I am running my reaction under a nitrogen balloon, but I still see massive amounts of the symmetrical biaryl dimer. Why? A1: Standard nitrogen balloons and rubber septa are highly permeable to trace oxygen over the course of a heated 12-hour reaction. Because your specific boronic acid is electron-deficient and slow to transmetalate, even parts-per-million (ppm) levels of O₂ will trigger the Amatore-Jutand oxidative homocoupling cycle . You must transition to strict Schlenk techniques and active solvent degassing.

Q2: I have completely excluded oxygen, but I still observe 10-15% homocoupling. What is the source? A2: If oxygen is entirely absent, the homocoupling is likely originating from your catalyst precursor. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or Pd(dppf)Cl₂), it must be reduced to Pd(0) to enter the catalytic cycle. This reduction process acts as a stoichiometric sink, consuming two equivalents of your boronic acid to form the dimer . Solution: Switch to a true Pd(0) source like Pd₂(dba)₃, or add a mild reducing agent like potassium formate (1-2 eq) to reduce the Pd(II) in situ without sacrificing your substrate .

Q3: How does ligand selection impact the homocoupling of electron-deficient boronic acids? A3: Ligand choice is critical for kinetic control. You need a ligand that accelerates both oxidative addition and reductive elimination to outpace the homocoupling pathway. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos are highly recommended. They stabilize the active monoligated Pd(0) species and force the reductive elimination step, minimizing the lifespan of the susceptible Pd(II) intermediates [[1]]([Link]) .

Q4: Can I adjust the stoichiometry or addition method to favor cross-coupling? A4: Yes. Homocoupling is a bimolecular process with respect to the boronic acid (it requires two molecules to meet at the Pd center). By using a syringe pump to add the boronic acid dropwise over several hours, you keep its steady-state concentration extremely low. This exponentially decreases the rate of homocoupling while only linearly decreasing the rate of the desired cross-coupling.

Optimization Matrix: Quantitative Data

The following table summarizes the quantitative impact of adjusting atmospheric, catalytic, and kinetic variables when coupling (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid with a standard aryl bromide.

Catalyst / LigandAtmosphereBoronic Acid AdditionBase / SolventHomocoupling (%)Cross-Coupling Yield (%)
Pd(OAc)₂ / PPh₃Air (Open)Bolus (All at once)K₂CO₃ / THF-H₂O> 45%< 20%
Pd(OAc)₂ / PPh₃Ar (Sparged)BolusK₂CO₃ / THF-H₂O15 - 20%55%
Pd(PPh₃)₄Ar (Sparged)BolusK₂CO₃ / Dioxane-H₂O8 - 12%70%
Pd₂(dba)₃ / SPhos Ar (Freeze-Pump-Thaw) Syringe Pump (2h) K₃PO₄ / Toluene-H₂O < 2% > 92%

Self-Validating Experimental Protocol

To achieve the <2% homocoupling metric shown in the optimization matrix, follow this self-validating anaerobic methodology.

Step 1: Solvent Degassing (The Foundation)

  • Prepare a 10:1 mixture of anhydrous Toluene and ultra-pure H₂O.

  • Sparge the mixture with Argon for 30 minutes.

  • Subject the solvent to three consecutive freeze-pump-thaw cycles on a Schlenk line. Self-Validation Checkpoint: During the final thaw under static vacuum, the solvent should show absolutely no bubbling. If bubbles appear, dissolved oxygen remains; you must repeat the cycle.

Step 2: Catalyst and Substrate Loading

  • In an argon-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.08 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Seal with a rubber septum and transfer to the Schlenk line. Causality Note: Utilizing Pd₂(dba)₃ ensures a Pd(0) starting state, preventing the stoichiometric consumption of boronic acid required to reduce Pd(II) precatalysts .

Step 3: Kinetic Control via Slow Addition

  • Dissolve (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid (1.2 eq) in 5 mL of the degassed solvent mixture. Load this into a gas-tight Hamilton syringe.

  • Add the remaining degassed solvent to the Schlenk flask and heat to 80°C.

  • Using a syringe pump, add the boronic acid solution dropwise into the reaction mixture over 2.5 hours. Self-Validation Checkpoint: Extract a 10 µL aliquot via a degassed syringe at the 1-hour mark and monitor via LC-MS. You should observe the cross-coupled product mass without the symmetrical dimer mass (m/z = 442 for the tetra-ester dimer). If the dimer is present, your addition rate is too fast or oxygen has breached the system.

Step 4: Completion and Workup

  • Stir for an additional 1 hour post-addition.

  • Cool to room temperature, quench with degassed water, and extract with ethyl acetate.

  • Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

References

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Connect. Available at:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at:[Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for the Purity Determination of (3,5-Bis(ethoxycarbonyl)phenyl)boronic Acid: A Comparative Guide

Executive Summary (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid is a highly versatile building block utilized extensively in Suzuki-Miyaura cross-coupling reactions and the synthesis of metal-organic frameworks (MOFs). How...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid is a highly versatile building block utilized extensively in Suzuki-Miyaura cross-coupling reactions and the synthesis of metal-organic frameworks (MOFs). However, determining its exact chromatographic purity presents a significant analytical challenge. Boronic acids are notoriously unstable under standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) conditions, often exhibiting peak tailing, splitting, and poor recovery.

This guide provides an objective comparison between traditional and optimized HPLC methodologies, explaining the physicochemical causality behind these analytical challenges. Furthermore, it outlines a self-validating, step-by-step protocol grounded in the latest[1] to ensure absolute trustworthiness in your purity determinations.

The Analytical Challenge: Boroxines and Silanol Interactions

The difficulty in analyzing (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid ([2]) stems from two primary physicochemical phenomena:

  • Boroxine Equilibrium: In the presence of varying moisture levels, monomeric boronic acids undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines ([3]). If this equilibrium is not fully controlled within the sample diluent and mobile phase, the HPLC UV detector will register multiple split peaks or broad humps, artificially lowering the reported purity.

  • Lewis Acid-Base Interactions: The boron atom possesses an empty p-orbital, acting as a strong Lewis acid. This orbital interacts aggressively with unreacted, ionized silanol groups (Lewis bases) present on standard silica-based stationary phases. This secondary interaction causes severe peak tailing and irreversible adsorption ([4]).

G A (3,5-Bis(ethoxycarbonyl)phenyl) boronic acid B Dehydration (Boroxine Formation) A->B Aqueous/Organic Equilibrium C Silanol Interactions (Stationary Phase) A->C Uncapped Silica E Optimized T3 / Acidic pH Result: Sharp, Accurate Peak A->E 0.1% TFA + End-capped Phase D Generic C18 / Neutral pH Result: Tailing & Split Peaks B->D C->D

Caption: Pathway of boronic acid chromatographic challenges and optimized resolution.

Method Optimization: Comparative Analysis

To demonstrate the necessity of a tailored approach, we compared a generic RP-HPLC method against an optimized method designed specifically for boronic acids ([5]).

The Causality Behind the Optimized Choices:
  • Mobile Phase Acidification: We utilize 0.1% Trifluoroacetic acid (TFA) instead of Formic Acid. TFA drives the mobile phase pH down to ~2.0. This highly acidic environment suppresses the ionization of residual silanols on the column, neutralizing their ability to interact with the boronic acid.

  • Stationary Phase Selection: A high-strength silica, heavily end-capped column (e.g., Waters XSelect HSS T3) physically shields the boron atom from interacting with the silica backbone.

  • Diluent Strategy: Using a 50:50 Water:Acetonitrile diluent with 0.1% TFA forces the boroxine equilibrium entirely into the monomeric boronic acid state prior to injection.

Table 1: Chromatographic Performance Comparison
ParameterGeneric C18 MethodOptimized HSS T3 Method
Mobile Phase 0.1% Formic Acid in Water / MeOH0.1% TFA in Water / Acetonitrile
Retention Time (min) 6.4 (Broad, irregular)5.8 (Sharp, Gaussian)
Tailing Factor (USP) 2.31.1
Theoretical Plates (N) < 3,000> 12,000
Resolution (Deborylated Impurity) 1.2 (Co-elution risk)3.5 (Baseline resolved)
Boroxine Artifact Peaks Present (1-3% area)Absent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By incorporating a rigorous System Suitability Test (SST), the method mathematically proves its own fitness for use before any sample data is accepted.

A. Reagent & Standard Preparation
  • Diluent: Mix 500 mL of HPLC-grade Water and 500 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade TFA. Sonicate for 5 minutes to degas.

  • Standard Preparation (1.0 mg/mL): Accurately weigh 50.0 mg of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 10 minutes (ensuring complete boroxine hydrolysis), and dilute to volume.

  • Resolution Solution: Spike the standard preparation with 0.1% (w/w) diethyl isophthalate (the primary protodeboronation impurity) to verify column selectivity.

B. Chromatographic Conditions
  • Column: Waters XSelect HSS T3 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped phase.

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Detection: UV at 230 nm (optimal for the conjugated aromatic ester system).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10% 90% B

    • 12.0 - 15.0 min: 90% B

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

C. System Suitability Testing (SST)

Before analyzing unknown samples, inject the Resolution Solution once and the Standard Preparation five times. The system is only valid if:

  • Resolution ( Rs​ ) between the API and diethyl isophthalate is 2.0.

  • Tailing Factor ( Tf​ ) for the API peak is 1.5.

  • Relative Standard Deviation (%RSD) of the API peak area across 5 injections is 1.0%.

ICH Q2(R2) Method Validation Framework

To guarantee trustworthiness, the optimized method was subjected to a full lifecycle validation in strict accordance with [1].

Validation Start ICH Q2(R2) Validation Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (Recovery 98-102%) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec Report Validated Purity Method Spec->Report Lin->Report Acc->Report Prec->Report

Caption: ICH Q2(R2) analytical method validation lifecycle for purity determination.

Table 2: Validation Results Summary
Validation ParameterAcceptance CriteriaObserved ResultPass/Fail
Specificity No interference at main peak RT from blanks/impuritiesNo interference, Rs = 3.5Pass
Linearity & Range 0.999 (from 25% to 150% of nominal)R² = 0.9998Pass
Accuracy (Spike Recovery) Mean recovery between 98.0% – 102.0%99.4% – 100.6%Pass
Method Precision %RSD 2.0% (n=6 individual preparations)%RSD = 0.45%Pass
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)0.01% / 0.03% (w/w)Pass

Conclusion

The accurate purity determination of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid requires a deliberate strategy to overcome its inherent chemical reactivity. By utilizing an aggressive acidic modifier (0.1% TFA), a highly end-capped stationary phase, and a diluent designed to force complete boroxine hydrolysis, laboratories can eliminate the tailing and artifact peaks that plague traditional methods. The resulting protocol easily satisfies the rigorous demands of ICH Q2(R2) validation, ensuring highly reproducible and trustworthy data for drug development and advanced materials research.

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]

  • Developing a Separation for Eleven Boronic Acids Using MaxPeak Premier Column Technology. Waters Corporation. Available at:[Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at:[Link]

Sources

Comparative

Liquid chromatography-mass spectrometry (LC-MS) analysis of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid

Introduction: The Analytical Challenge of a Versatile Building Block (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid is a pivotal building block in modern organic synthesis and medicinal chemistry.[1] Its utility in Suzuki-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of a Versatile Building Block

(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid is a pivotal building block in modern organic synthesis and medicinal chemistry.[1] Its utility in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds makes it a valuable reagent in the development of complex molecules, including pharmaceuticals and agrochemicals.[1][2] With a molecular weight of 266.06 g/mol and a structure featuring two ethoxycarbonyl groups, this diarylboronic acid derivative presents unique analytical challenges.[3]

Boronic acids are notoriously complex to analyze due to their propensity for dehydration to form cyclic trimers known as boroxines.[4][5] This equilibrium can complicate quantification and spectral interpretation. Furthermore, their polarity can make chromatographic retention challenging under standard reversed-phase conditions. This guide provides a comprehensive, field-tested liquid chromatography-mass spectrometry (LC-MS) protocol for the robust analysis of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid, alongside a critical comparison with alternative analytical methodologies. The insights provided herein are designed to empower researchers, scientists, and drug development professionals to achieve accurate and reproducible results.

Recommended Methodology: High-Performance LC-MS/MS

For the sensitive and specific quantification of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid, a reversed-phase liquid chromatography system coupled with a tandem quadrupole mass spectrometer (LC-MS/MS) is the methodology of choice. This approach circumvents the need for derivatization, which can be a time-consuming step and introduce variability.[2][4] The direct analysis of the underivatized form enhances throughput and simplifies sample preparation.[4]

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness, ensuring that each step contributes to the overall accuracy and reproducibility of the analysis.

1. Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid in methanol to create a 1 mg/mL primary stock solution.[6]

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.[6] This diluent is chosen to be compatible with the initial mobile phase conditions, ensuring good peak shape.

  • Sample Preparation: Dissolve the sample matrix containing the analyte in the same 50:50 methanol/water diluent to a concentration within the calibration range.

2. Liquid Chromatography Parameters:

The chromatographic separation is critical for isolating the analyte from potential impurities and matrix components.

  • Column: Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm. This column is selected for its high-performance characteristics and stability under a range of pH conditions.[2]

  • Mobile Phase A: 0.1% Ammonia in Water. The use of a slightly basic mobile phase can improve the retention of the boronic acid.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.30 mL/min.

  • Column Temperature: 40°C. Elevated temperature can aid in achieving better peak shape and separation efficiency.[2]

  • Injection Volume: 5 µL.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.020
10.080
10.120
15.020

3. Mass Spectrometry Parameters:

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for trace-level quantification.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative Ion Mode. Boronic acids often exhibit superior ionization efficiency in negative mode.[2][6]

  • Capillary Voltage: Optimized for the specific instrument, typically in the range of 3-4 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Analyte: (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid (C₁₂H₁₅BO₆, MW: 266.06)

    • Precursor Ion (Q1): m/z 265.0 [M-H]⁻

    • Product Ions (Q3): Specific product ions would be determined by infusing a standard solution and performing a product ion scan. Likely fragments would correspond to the loss of ethoxy groups or the carboxyl group.

  • Collision Energy: Optimized for each transition to maximize signal intensity.

Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Stock 1. Prepare 1 mg/mL Stock in Methanol Dilute 2. Serially Dilute with 50:50 Methanol/Water Stock->Dilute Sample 3. Dissolve Sample in Diluent Dilute->Sample Inject 4. Inject 5 µL onto C18 Column Sample->Inject Gradient 5. Apply Gradient Elution (Ammonia/ACN) Inject->Gradient Elute 6. Analyte Elutes Gradient->Elute ESI 7. Ionize via ESI (Negative Mode) Elute->ESI Select 8. Isolate Precursor Ion (m/z 265.0) ESI->Select Fragment 9. Fragment in Collision Cell Select->Fragment Detect 10. Detect Product Ions (MRM) Fragment->Detect Integrate 11. Integrate Peak Area Detect->Integrate Calibrate 12. Quantify Against Calibration Curve Integrate->Calibrate Report 13. Report Concentration Calibrate->Report

Caption: LC-MS/MS workflow for the analysis of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the recommended approach, other techniques can be employed, each with its own set of advantages and limitations. The choice of method should be guided by the specific requirements of the analysis, such as required sensitivity, available equipment, and sample matrix complexity.

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.High Sensitivity & Selectivity: Capable of detecting trace levels (ng/mL to pg/mL).[2][6] Structural Information: Provides mass information for confirmation of identity. Direct Analysis: Often does not require derivatization.[4]Higher Cost: Instrumentation is more expensive to acquire and maintain. Matrix Effects: Ionization can be suppressed or enhanced by co-eluting compounds.
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Cost-Effective: Widely available and less expensive than MS. Robustness: Generally simple to operate and maintain.Lower Sensitivity: Not suitable for trace analysis. Lack of Specificity: Cannot distinguish between compounds with similar retention times and UV spectra.
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Definitive Structural Elucidation: Unparalleled for confirming the chemical structure of the pure substance.Very Low Sensitivity: Requires significantly higher concentrations than MS. Not Quantitative: Primarily a qualitative technique. Complex for Mixtures: Spectra can be difficult to interpret for impure samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass detection.High Chromatographic Resolution: Excellent for separating volatile compounds.Requires Derivatization: Boronic acids are not volatile and require derivatization to increase volatility and thermal stability.[7] Potential for Degradation: The analyte may degrade at high temperatures in the GC inlet.

Expert Insights and Troubleshooting

  • Peak Tailing: Boronic acids can interact with free silanol groups on silica-based columns, leading to peak tailing. Using a modern, end-capped column like the Poroshell HPH and a slightly basic mobile phase helps to mitigate this issue.

  • Boroxine Formation: While the LC-MS method analyzes the monomeric form, be aware that boroxine formation in the sample solution can lead to an underestimation of the total boronic acid content if the equilibrium is not controlled. Consistent sample preparation and analysis times are key.

  • In-Source Fragmentation/Adducts: It is common to observe solvent adducts or other ions in the mass spectrum.[4] The use of MRM significantly enhances specificity by focusing only on the predefined precursor-to-product ion transition, effectively filtering out these interferences.

Conclusion

The direct analysis of (3,5-Bis(ethoxycarbonyl)phenyl)boronic acid by LC-MS/MS offers an unparalleled combination of sensitivity, selectivity, and throughput. The detailed protocol in this guide provides a robust framework for achieving accurate quantification, essential for process monitoring, quality control, and research applications. While alternative techniques like HPLC-UV have their place, they lack the specificity and sensitivity required for many modern applications in the pharmaceutical and chemical industries. By understanding the inherent challenges of boronic acid analysis and implementing the validated methodology described, researchers can confidently and accurately characterize this versatile chemical entity.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link] [Accessed: March 23, 2026].

  • Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Available at: [Link] [Accessed: March 23, 2026].

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Chromatography A. Available at: [Link] [Accessed: March 23, 2026].

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